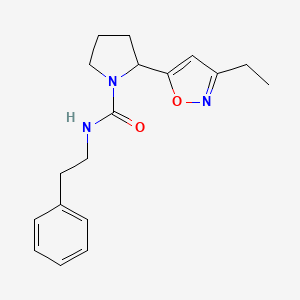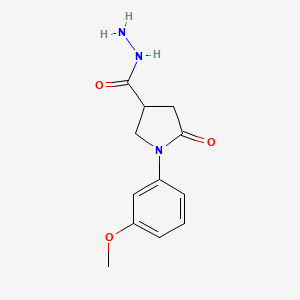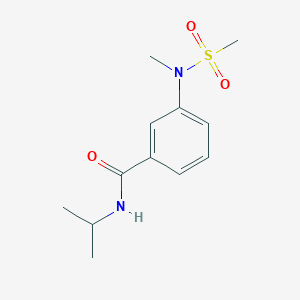![molecular formula C24H28N6O B4490900 4-[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]-N-(naphthalen-2-YL)piperazine-1-carboxamide](/img/structure/B4490900.png)
4-[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]-N-(naphthalen-2-YL)piperazine-1-carboxamide
Overview
Description
4-[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]-N-(naphthalen-2-YL)piperazine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and a naphthalene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]-N-(naphthalen-2-YL)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of appropriate precursors under controlled conditions.
Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced via nucleophilic substitution reactions.
Attachment of the Naphthalene Moiety: The naphthalene group is attached through coupling reactions.
Final Assembly: The final compound is assembled through a series of condensation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening techniques to identify the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]-N-(naphthalen-2-YL)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
4-[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]-N-(naphthalen-2-YL)piperazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]-N-(naphthalen-2-YL)piperazine-1-carboxamide involves its interaction with specific molecular targets. The pyrrolidine and pyrimidine rings allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can affect different biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: A compound with a similar pyrrolidine ring structure.
6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one: A compound with a similar pyrimidine ring structure.
Uniqueness
4-[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]-N-(naphthalen-2-YL)piperazine-1-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties.
Properties
IUPAC Name |
4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)-N-naphthalen-2-ylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O/c1-18-25-22(28-10-4-5-11-28)17-23(26-18)29-12-14-30(15-13-29)24(31)27-21-9-8-19-6-2-3-7-20(19)16-21/h2-3,6-9,16-17H,4-5,10-15H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIKFDLTEJWVIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)NC3=CC4=CC=CC=C4C=C3)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-ethylphenyl)-4-[6-(1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4490822.png)
![N-(3-fluorophenyl)-2-[methyl(methylsulfonyl)amino]acetamide](/img/structure/B4490830.png)

![1-(2-METHOXYPHENYL)-4-{3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZOYL}PIPERAZINE](/img/structure/B4490840.png)
![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B4490848.png)
![3-(3,4-dimethoxybenzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B4490852.png)
![4-(1H-imidazol-1-yl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B4490855.png)
![2-mercapto-4-oxo-9-propyl-3,9-diazaspiro[5.5]undec-1-ene-1,5-dicarbonitrile](/img/structure/B4490859.png)
![N-(4-fluorophenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B4490871.png)
![3-amino-4-(difluoromethyl)-N-(5-methyl-3-isoxazolyl)-6-(3-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4490874.png)
![N-(3-chloro-2-methylphenyl)-4-{6-[(6-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B4490880.png)
![N-benzyl-4-{[(4-methyl-1-piperazinyl)sulfonyl]methyl}benzamide](/img/structure/B4490894.png)


